molecular formula C15H13ClN2O3 B2459599 (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate CAS No. 479241-02-6

(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate

Cat. No. B2459599
CAS RN: 479241-02-6
M. Wt: 304.73
InChI Key: LCVRCZMGRNPDSC-UHFFFAOYSA-N
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Description

(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, also known as BCMCP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BCMCP belongs to the family of pyridine derivatives, which are widely used in medicinal chemistry and other related fields.

Mechanism of Action

The mechanism of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is not fully understood, but it is believed to act by inhibiting the activity of enzymes such as acetylcholinesterase and lipoxygenase. It has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate can cause changes in the levels of various biochemical markers such as cytokines, prostaglandins, and reactive oxygen species. It has also been found to cause changes in the levels of neurotransmitters such as dopamine, serotonin, and acetylcholine. In terms of physiological effects, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to cause changes in behavior, locomotion, and cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in lab experiments is its broad range of potential applications in various fields. It is also relatively easy to synthesize and purify, which makes it a cost-effective option for researchers. However, one of the limitations of using (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are many potential future directions for research on (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate. One area of interest is the development of novel derivatives of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate with improved properties such as increased solubility and potency. Another area of interest is the investigation of the mechanisms of action of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate, which could lead to the discovery of new targets for drug development. Additionally, further studies are needed to explore the potential applications of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate in fields such as agriculture and material science.

Synthesis Methods

The synthesis of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate involves the reaction of 2-chloro-3-pyridinecarboxylic acid with benzyl isocyanate and formaldehyde. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the product is obtained after purification using column chromatography. The yield of (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate obtained through this method is around 60%.

Scientific Research Applications

(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, agriculture, and material science. In medicinal chemistry, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been investigated for its potential use as an anti-inflammatory agent, and for the treatment of neurological disorders such as Alzheimer's disease.
In agriculture, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been found to have herbicidal properties, and can be used as a selective herbicide for the control of weeds. In material science, (Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate has been studied for its potential use as a building block for the synthesis of novel materials such as polymers and supramolecular assemblies.

properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-chloropyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3/c16-14-12(7-4-8-17-14)15(20)21-10-13(19)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVRCZMGRNPDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Benzylcarbamoyl)methyl 2-chloropyridine-3-carboxylate

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